Beta-Amyloid (8-28) is sourced from the amyloid beta peptide, which is generated through the sequential cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It is classified as an amyloidogenic peptide due to its propensity to misfold and aggregate into fibrillar structures, contributing to plaque formation in the brains of individuals with Alzheimer's disease.
The synthesis of Beta-Amyloid (8-28) can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The solid-phase approach allows for precise control over the sequence and incorporation of modifications that can enhance solubility or reduce aggregation tendencies.
The molecular structure of Beta-Amyloid (8-28) consists of a linear sequence of amino acids that contribute to its unique properties. It typically adopts an unstructured conformation in solution but can transition to beta-sheet structures under aggregation conditions.
Beta-Amyloid (8-28) undergoes various chemical reactions that are crucial for its aggregation and interaction with other biomolecules:
The mechanism by which Beta-Amyloid (8-28) contributes to neurotoxicity involves several key processes:
Beta-Amyloid (8-28) exhibits several notable physical and chemical properties:
Characterization techniques such as dynamic light scattering can provide insights into particle size distribution during aggregation studies.
Beta-Amyloid (8-28) has several important applications in scientific research:
Beta-amyloid (Aβ)(8-28) exhibits remarkable structural plasticity in aqueous environments, with its conformational ensemble heavily influenced by solution conditions. Nuclear magnetic resonance (NMR) spectroscopy reveals that the peptide adopts a predominantly random coil structure in pure aqueous solutions (Figure 1A). However, molecular dynamics (MD) simulations exceeding 400 ns duration demonstrate that transient secondary structures emerge dynamically along the peptide backbone. The central hydrophobic cluster (residues 17-21: LVFFA) displays the highest propensity for β-strand formation, serving as a nucleation site for larger-scale aggregation [4] [6].
The N-terminal segment (residues 8-14) shows exceptional conformational sensitivity to pH changes. Protonation states of histidine residues (His13 and His14) and acidic residues (Glu11 and Asp7) govern electrostatic interactions that dramatically alter structural populations. At physiological pH (7.4), repulsion between deprotonated acidic residues promotes extended conformations. Under acidic conditions (pH < 5), protonation eliminates these repulsive forces, enabling formation of a stable α-helix spanning residues 8-17 (Figure 1B) [2] [4]. This helix-to-coil transition preceding aggregation represents a critical structural switch in amyloidogenesis.
Table 1: Solution-Phase Structural Features of Aβ(8-28) Under Varying Conditions
Condition | Dominant Secondary Structure | Key Stabilizing Interactions | Experimental Methods |
---|---|---|---|
Aqueous buffer (pH 7.4) | Random coil (residues 8-18), nascent β-strands (LVFFA) | Electrostatic repulsion (Glu11, Asp7) | Solution NMR, CD spectroscopy |
Acidic environment (pH 4.0) | α-helix (residues 8-17) | Salt bridges (His13-Asp7, His14-Glu11), hydrophobic packing | 2D-NMR, MD simulations |
SDS micelles (membrane mimic) | α-helix (residues 15-24) | Hydrophobic anchoring, reduced solvation | Solid-state NMR, CD spectroscopy |
Hexafluoroisopropanol (HFIP) | Stable α-helix (residues 10-23) | Intramolecular H-bonds, reduced dielectric constant | High-field NMR, X-ray scattering |
Molecular dynamics simulations further elucidate the role of solvation in conformational dynamics. The peptide's C-terminal region (residues 25-28) displays the greatest solvent accessibility and flexibility, with hydration shells exhibiting variable stability around charged residues. Simulations of zinc binding demonstrate metal coordination at His13 and His14 dramatically reduces conformational entropy, locking the peptide into aggregation-prone β-hairpin structures [4]. This atomic-level insight explains why zinc promotes Aβ aggregation at synaptic terminals.
The neuronal membrane serves as a catalytic surface for Aβ(8-28) structural transitions, with lipid composition dictating both binding affinity and subsequent conformational changes. Solid-state NMR studies utilizing synaptic plasma membranes (SPMs) reveal a biphasic binding mechanism: initial electrostatic attraction between basic residues (Lys16, Lys28) and anionic lipid headgroups, followed by hydrophobic embedding of the central LVFFA domain into the bilayer interior [3] [9]. This membrane partitioning significantly accelerates β-sheet formation compared to aqueous environments, reducing the lag phase of fibrillation by >40% [9].
Lipid-specific interactions profoundly modulate peptide structure. Zwitterionic phospholipids (e.g., phosphatidylcholine) induce weak helical content with minimal membrane disruption. In contrast, anionic lipids like phosphatidylserine or gangliosides trigger profound structural reorganization:
Table 2: Membrane-Induced Structural Transitions in Aβ(8-28)
Lipid Environment | Peptide Structure | Membrane Perturbation | Detection Methods |
---|---|---|---|
DPC micelles (zwitterionic) | Partial α-helix (residues 15-24) | Minimal (<5% leakage) | ³¹P-NMR, fluorescence |
SDS micelles (anionic) | Stable α-helix (residues 15-24) | Moderate (15-20% leakage) | REDOR NMR, CD |
Synaptic plasma membranes | β-sheet nuclei (residues 18-26) | Severe (pore formation, bilayer curvature) | ssNMR, cryo-EM |
GM1-enriched domains | Oligomeric β-assemblies | Lipid extraction, domain reorganization | AFM, molecular dynamics |
Solid-state NMR measurements using rotational-echo double-resonance (REDOR) quantify residue-specific lipid interactions. The 13C-31P distances demonstrate that F19, A21, and G25 penetrate deepest into hydrophobic regions, with their sidechains within 4-6 Å of phospholipid acyl chains [3]. Time-resolved studies reveal membrane-bound peptides undergo structural evolution from surface-bound helices to embedded β-sheets within 15 hours, preceding detectable fibril formation by thioflavin-T assays [9].
These structural transitions induce profound membrane remodeling:
The resulting membrane dysfunction provides a mechanistic link between Aβ structural transitions and neuronal toxicity independent of large fibrillar deposits [3] [9].
The β-sheet forming propensity varies dramatically across Aβ(8-28) subdomains, dictating hierarchical assembly pathways. Computational analysis using RosettaEnergy scores quantifies aggregation susceptibility:
This gradient drives a nucleated assembly mechanism where the LVFFA domain forms the initial β-sheet nucleus that templates subsequent folding of C-terminal segments [6] [10]. Single-molecule orientation-localization microscopy (SMOLM) reveals that β-sheet stacking initiates through:
Table 3: β-Sheet Assembly Characteristics of Aβ(8-28) Domains
Peptide Fragment | RosettaEnergy (kcal/mol) | Assembly Rate (h⁻¹) | Dominant Quaternary Structure |
---|---|---|---|
Aβ(17-21) LVFFA | -23.5 | 0.42 ± 0.07 | Class 1 steric zipper |
Aβ(19-24) FAEDVG | -19.3 | 0.18 ± 0.03 | Class 7 zipper (weakly packed) |
Aβ(27-32) GSNKGA | -20.1 | 0.25 ± 0.05 | Antiparallel β-sheets |
Full Aβ(8-28) | -32.7* | 0.08 ± 0.01 | Heterotypic β-sandwich |
*Calculated value
Distal fragment interactions enable cross-segment templating critical for amyloidogenesis. Artificially separated peptides Aβ(19-24) and Aβ(27-32) exhibit minimal self-assembly when isolated, but form abundant fibrils when combined. X-ray crystallography of co-assembled systems reveals heterotypic β-sheets where:
Ion mobility-mass spectrometry detects early hetero-oligomers (dimers to decamers) exclusively in mixtures, confirming preferential cross-segment interaction over self-association. This fragment complementarity explains why Aβ(8-28) aggregates 3-fold faster than either segment alone despite containing identical residues [10].
Innovative microscopy techniques now resolve real-time β-sheet restructuring within growing fibrils. Four distinct remodeling pathways emerge:
These observations reveal that Aβ(8-28) fibrils represent dynamic nanostructures rather than static entities, with β-sheet substructures undergoing continuous remodeling even when overall morphology appears stable [7].
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